molecular formula C18H16ClNO3 B11278433 N-(2-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

N-(2-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B11278433
M. Wt: 329.8 g/mol
InChI Key: VMDFOXBHYMSDPX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate reagent like phosphorus oxychloride (POCl3) under reflux conditions.

    Introduction of Substituents: The ethoxy and methyl groups can be introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively, in the presence of a strong base like potassium carbonate (K2CO3).

    Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the intermediate compound with 2-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amines or thiols.

Scientific Research Applications

N-(2-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • 2-chloro-N-(4-chlorophenyl)nicotinamide

Uniqueness

N-(2-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C18H16ClNO3/c1-3-22-12-8-9-16-13(10-12)17(11(2)23-16)18(21)20-15-7-5-4-6-14(15)19/h4-10H,3H2,1-2H3,(H,20,21)

InChI Key

VMDFOXBHYMSDPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3Cl)C

Origin of Product

United States

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